
4-Boc-3-Carboxyméthylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Boc-3-Carboxymethylmorpholine is a derivative of morpholine, a heterocyclic amine, which is characterized by the presence of a morpholine ring and functional groups such as a tert-butoxycarbonyl (Boc) and a carboxymethyl group. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. For instance, the synthesis of a related compound, 4-amino-2-carboxymethyl-3-morpholinone, was derived from malic acid to mimic a tripeptide sequence in thrombin inhibitors . Similarly, the synthesis of N-Boc-morpholine-2-carboxylic acids involved an enantioselective process using enzyme-catalyzed kinetic resolution . These methods highlight the versatility in synthesizing morpholine derivatives, which could be applied to the synthesis of 4-Boc-3-Carboxymethylmorpholine.
Molecular Structure Analysis
Molecular structure analysis of morpholine derivatives can be performed using techniques such as X-ray crystallography, as demonstrated in the study of a novel inhibitor of hepatitis B, where the crystal structure of a morpholine derivative was determined . Additionally, spectroscopic methods like NMR and FT-IR spectroscopy were used to elucidate the structure of a novel morpholinomethyl compound . These techniques are crucial for confirming the molecular structure of synthesized compounds, including 4-Boc-3-Carboxymethylmorpholine.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. For example, the synthesis of tetrahydroquinolines from N-boc-3-piperidone involved base-promoted regioselective synthesis and subsequent deprotection of the Boc group . This indicates that the Boc group in 4-Boc-3-Carboxymethylmorpholine could also be deprotected under acidic conditions, allowing for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be inferred from related studies. For instance, the analysis of intermolecular interactions using Hirshfeld surface analysis was performed for a morpholine derivative . Additionally, DFT studies provided insights into the electronic properties and potential NLO material applications of a morpholinomethyl compound . These studies suggest that 4-Boc-3-Carboxymethylmorpholine may also exhibit interesting electronic properties and intermolecular interactions that could be explored for various applications.
Applications De Recherche Scientifique
Synthèse Organique
4-Boc-3-Carboxyméthylmorpholine: est un élément précieux en synthèse organique. Il est utilisé pour introduire la fonctionnalité amine protégée par Boc dans les molécules, ce qui est une stratégie de groupe protecteur courante pour les amines . Le groupe Boc (tert-butoxycarbonyle) est stable dans diverses conditions et peut être éliminé sélectivement en présence d'autres groupes fonctionnels sensibles . La stabilité et la réactivité de ce composé en font un composant essentiel dans la synthèse de molécules organiques complexes.
Découverte de Médicaments
Dans le domaine de la découverte de médicaments, This compound joue un rôle crucial en tant qu'intermédiaire. Il est souvent utilisé dans la synthèse de molécules pharmacologiquement actives, en particulier celles qui nécessitent un cycle morpholine dans leur structure. Le cycle morpholine est une caractéristique courante dans de nombreux médicaments en raison de ses interactions favorables avec les cibles biologiques.
Développement Pharmaceutique
Le composé est instrumental dans le développement de nouveaux produits pharmaceutiques. Son noyau morpholine est un échafaudage présent dans de nombreux composés médicinaux, et le groupe Boc permet l'introduction de fonctionnalités amines sous forme protégée, qui peuvent ensuite être déprotégées pour donner l'amine primaire active dans la molécule médicamenteuse finale .
Recherche Agrochimique
This compound: trouve également des applications dans la recherche agrochimique. Il sert de précurseur dans la synthèse d'agrochimiques où des dérivés de morpholine sont nécessaires. Le groupe Boc garantit que la fonctionnalité amine est préservée pendant le processus de synthèse jusqu'aux étapes finales où elle peut être dévoilée pour l'activité.
Chimie Médicinale
En chimie médicinale, ce composé est utilisé pour créer de nouvelles structures qui peuvent moduler les propriétés physicochimiques et pharmacocinétiques des candidats médicaments. Il offre un moyen d'introduire la rigidité conformationnelle et la stabilité métabolique dans de nouvelles entités chimiques . Cela peut conduire à la découverte de composés présentant une efficacité et des profils de sécurité améliorés.
Applications Industrielles
Bien que principalement utilisé dans la recherche, This compound a également des applications industrielles potentielles. Il peut être utilisé dans la synthèse à grande échelle de composés où une fonctionnalité amine protégée est requise. Sa stabilité et sa facilité de déprotection le rendent adapté à divers procédés industriels impliquant des composés organiques.
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOPNRRQHPWQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626109 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859155-89-8 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



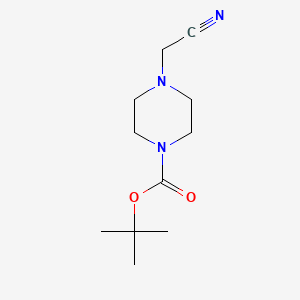
![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)
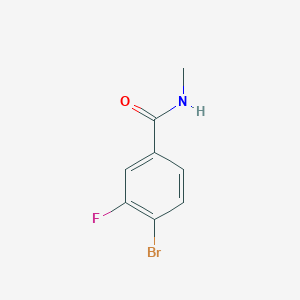

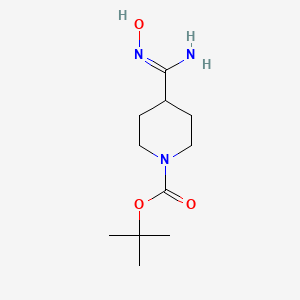

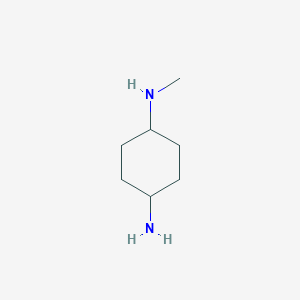

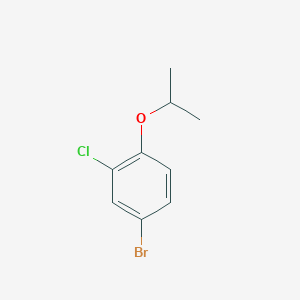
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)
